molecular formula C8H12INO2 B030500 3-Iodo-2-propynyl butylcarbamate CAS No. 55406-53-6

3-Iodo-2-propynyl butylcarbamate

Cat. No.: B030500
CAS No.: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 3-Iodo-2-propynyl butylcarbamate (IPBC; CAS 55406-53-6) is a carbamate ester and organoiodine compound with the molecular formula C₈H₁₂INO₂ and molecular weight 281.09 g/mol . It is an off-white to pale yellow solid with a melting point of 64–68°C, a boiling point of 103°C at 50.3 mmHg, and a density of 1.606 g/cm³ . IPBC exhibits low solubility in water but is soluble in organic solvents such as acetonitrile and methanol .

Mechanism of Action and Applications
IPBC functions as a broad-spectrum fungicide and preservative, inhibiting fungal growth by disrupting cellular metabolism through carbamate-mediated enzyme inhibition . It is widely used in:

  • Wood preservatives: Prevents sapstain and mold in treated lumber .
  • Cosmetics and personal care products: Approved at concentrations ≤0.1% in leave-on products (e.g., lotions) due to low human toxicity .
  • Industrial applications: Adhesives, paints, metalworking fluids, and textiles .

Toxicity and Safety IPBC is classified as acutely toxic (oral LD₅₀ in rats: 245 mg/kg), a skin sensitizer, and hazardous to aquatic life (96-hour LC₅₀ for fish: 0.12 mg/L) . However, its low environmental persistence (soil half-life: 2.13 hours in nonsterile conditions) mitigates long-term ecological risks .

Biological Activity

3-Iodo-2-propynyl butylcarbamate (IPBC) is a carbamate compound commonly utilized as a biocide and preservative, particularly in wood preservation and various industrial applications. Its biological activity encompasses a range of effects on human health and environmental organisms, as well as its metabolic pathways and potential endocrine disruption. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of IPBC.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₂INO₂
  • Molecular Weight : 281.09 g/mol
  • CAS Number : 55406-53-6

Toxicological Profile

  • Acute Toxicity :
    • IPBC exhibits moderate acute toxicity via oral routes, with observed effects at doses ranging from 20 to 30 mg/kg body weight. Histopathological changes were noted in the liver and kidneys at higher doses (30-40 mg/kg) .
    • The compound is classified as a severe eye irritant and a moderate skin sensitizer, with significant irritation noted in dermal exposure studies .
  • Chronic Effects :
    • Long-term exposure studies have indicated potential thyroid effects, including follicular enlargement at doses of 150 mg/kg/day in mice . However, IPBC is not classified as carcinogenic or genotoxic .
  • Metabolism :
    • Following administration, IPBC is rapidly absorbed (over 90%) and extensively metabolized, primarily through glucuronidation. Major metabolites include propargyl-N-acetic acid carbamate . Excretion occurs mainly through urine (57.3% to 70.7%), with minor contributions from feces .

Endocrine Disruption Potential

IPBC has been identified as an endocrine disruptor, with studies indicating its potential to interfere with hormonal functions. Reports suggest that exposure may lead to reproductive toxicity and developmental issues, particularly concerning thyroid hormone interactions . The implications of these findings are significant for both human health and ecological safety.

Case Study: Skin Penetration and Sensitization

A study conducted using human cadaver skin revealed that approximately 53% of a radiolabeled IPBC solution penetrated the skin, raising concerns about dermal exposure risks in occupational settings . Furthermore, local lymph node assays indicated that IPBC is a moderate-to-strong sensitizer, with positive responses observed in guinea pigs during sensitization tests .

Environmental Impact Assessment

IPBC's environmental risk assessment highlights its efficacy against wood-destroying fungi while also noting its low volatility, which minimizes airborne exposure risks. However, the compound's degradation products must be considered due to their potential ecological impacts .

Data Summary Table

ParameterFindings
Acute Oral ToxicityModerate (20-40 mg/kg)
Skin IrritationSevere eye irritant; moderate sensitizer
MetabolismRapid absorption; major metabolites via glucuronidation
Excretion57.3% - 70.7% via urine
Endocrine DisruptionIdentified as an endocrine disruptor
Environmental PersistenceLow volatility; degradation products relevant

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide:
IPBC is extensively used as a fungicide in agricultural settings. It effectively controls various fungal pathogens that affect crops, thus enhancing yield and quality. Its application includes:

  • Crop Protection: IPBC is applied to protect crops from mold and mildew, particularly in horticulture where fungal infections can significantly impact production.
  • Soil Treatment: It is utilized in soil treatments to prevent fungal growth that can lead to root rot and other soil-borne diseases .

Industrial Applications

Wood Preservation:
One of the most notable applications of IPBC is in wood preservation. It helps prevent wood decay caused by fungi, making it essential for:

  • Construction Materials: IPBC is used in treating wood products like beams, flooring, and furniture to extend their lifespan against decay and insect damage.
  • Marine Applications: Due to its water resistance properties, IPBC is also employed in marine environments where wood is exposed to moisture .

Paints and Coatings:
IPBC serves as a preservative in paints and coatings. Its role includes:

  • Preventing Mold Growth: In paints used for interior and exterior applications, IPBC inhibits mold growth, ensuring longevity and aesthetic quality.
  • Adhesives and Sealants: The compound is incorporated into adhesives to enhance their durability against microbial degradation .

Environmental Applications

HVAC Systems:
IPBC is applied in heating, ventilation, and air conditioning (HVAC) systems to control mold and fungi growth within ductwork. This application is crucial for maintaining indoor air quality .

Regulatory Insights

Safety Assessments:
Regulatory bodies such as the EPA have conducted comprehensive assessments on the safety and environmental impact of IPBC. These evaluations focus on:

  • Toxicological Studies: Research indicates that while IPBC has beneficial applications, there are concerns regarding its potential carcinogenic effects at high exposure levels. Long-term studies have shown increased incidences of tumors in laboratory settings .
  • Environmental Risk Assessments: Evaluations have highlighted potential risks associated with its use, particularly regarding aquatic environments due to runoff from treated surfaces .

Case Studies

Thermal Degradation Studies:
Recent research has focused on the thermal degradation of IPBC to understand its stability under various conditions. A study identified seven degradation products resulting from IPBC's thermal breakdown, proposing mechanisms involving deiodination and hydroxylation processes. This research underscores the importance of understanding degradation pathways for effective application in different environments .

Efficacy Trials:
Field trials have demonstrated the effectiveness of IPBC in controlling specific fungal pathogens in crops such as tomatoes and cucumbers. These trials showed significant reductions in disease incidence when compared to untreated controls, validating its use as a reliable fungicide .

Chemical Reactions Analysis

Stage 1: Formation of Propynyl Butylcarbamate

Propargyl alcohol reacts with butyl isocyanate to form PBC :
HC C CH2OH+C4H9NCOHC C CH2O CO NHC4H9\text{HC C CH}_2\text{OH}+\text{C}_4\text{H}_9\text{NCO}\rightarrow \text{HC C CH}_2\text{O CO NHC}_4\text{H}_9

Stage 2: Iodination of PBC

PBC undergoes electrophilic iodination using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in an aqueous methanol solution :
HC C CH2O CO NHC4H9+I+IC C CH2O CO NHC4H9\text{HC C CH}_2\text{O CO NHC}_4\text{H}_9+\text{I}^+\rightarrow \text{IC C CH}_2\text{O CO NHC}_4\text{H}_9

Critical Reaction Parameters

ParameterOptimal RangeDeviation Effects
Temperature8–10°C >20°C causes di-/tri-iodinated impurities
Oxidant (NaOCl) Ratio1.2 moles per NaI Excess oxidant degrades IPBC yield
pH>7 (adjusted with NaOH) Acidic conditions decompose carbamate group

Thermal Degradation

IPBC decomposes at elevated temperatures, forming multiple byproducts :

Degradation Products (70–150°C)

ProductStructureFormation Mechanism
Propargyl butylcarbamate (PBC)HC C CH2O CO NHC4H9\text{HC C CH}_2\text{O CO NHC}_4\text{H}_9Deiodination
3-Iodoprop-2-yn-1-olIC C CH2OH\text{IC C CH}_2\text{OH}Hydrolysis
Methyl N-butylcarbamateCH3O CO NHC4H9\text{CH}_3\text{O CO NHC}_4\text{H}_9Demethylation

Thermal Stability Data

Temperature (°C)Degradation Rate (%/hour)Major Pathway
705.2Deiodination
10018.7Demethylation
15094.5Complete decomposition

Hydrolysis and Aqueous Reactivity

IPBC exhibits limited water solubility but reacts under acidic/basic conditions :

Hydrolysis Pathways

  • Acidic Conditions : Carbamate bond cleavage releases butylamine and CO₂ :
    IC C CH2O CO NHC4H9+H2OIC C CH2OH+C4H9NH2+CO2\text{IC C CH}_2\text{O CO NHC}_4\text{H}_9+\text{H}_2\text{O}\rightarrow \text{IC C CH}_2\text{OH}+\text{C}_4\text{H}_9\text{NH}_2+\text{CO}_2
  • Basic Conditions : Saponification forms iodide and carbonate ions .

Environmental Hydrolysis
In soil, IPBC rapidly degrades to PBC with a half-life of 2.13 hours .

Reactivity with Other Chemicals

IPBC’s carbamate and alkyne groups drive incompatibilities :

Reactive GroupHazardous ReactionByproducts
Strong acids (e.g., H₂SO₄)Exothermic decompositionToxic gases (e.g., HI, CO₂)
Strong bases (e.g., NaOH)SaponificationIodide salts
Oxidizing agents (e.g., H₂O₂)Alkyne oxidationUnstable peroxides
Active metals (e.g., Mg)Hydrogen gas evolutionH2\text{H}_2 (flammable)

Environmental Degradation Pathways

IPBC undergoes photolysis and microbial degradation in natural settings :

  • Photolysis : UV exposure cleaves the C-I bond, yielding PBC.
  • Microbial Action : Soil bacteria metabolize IPBC via dehalogenation.

Half-Life in Environmental Media

MediumHalf-LifePrimary Degradate
Soil2.13 hours PBC
Water48 hours 3-Iodopropynol

Q & A

Basic Research Questions

Q. What methodologies are recommended for stabilizing IPBC against UV-induced discoloration in aqueous formulations?

IPBC is prone to photodegradation under UV light, leading to discoloration. A validated approach involves encapsulating IPBC in polymer microparticles (size: 20–1000 μm, surface area: 0.001–0.9 m²/g) composed of UV-absorbing polymers. These microparticles shield IPBC from UV wavelengths linked to degradation while avoiding solvent evaporation or emulsion formation during synthesis. This method maintains biocidal efficacy and is compatible with water-based coatings .

Q. How can researchers assess IPBC’s environmental mobility and biodegradation in soil systems?

IPBC’s soil mobility can be estimated using its organic carbon adsorption coefficient (Koc: 62–310), which classifies it as moderately to highly mobile. Aerobic degradation studies in non-sterile soil show a half-life of 2.13 hours at 22°C, with microbial activity accelerating breakdown. Sterile soil studies demonstrate slower degradation (50% remaining after 28 days), highlighting microbial dependency. Use gas chromatography-mass spectrometry (GC-MS) to track IPBC and its primary degradate, propargyl butyl carbamate .

Q. What analytical methods are suitable for quantifying IPBC and its impurities in technical-grade formulations?

High-performance liquid chromatography (HPLC) with UV detection is standard for IPBC quantification, validated for limits of detection (LOD) ≤0.1 ppm. For impurities (e.g., residual propargyl alcohol), combine GC-MS with derivatization techniques. Regulatory guidelines (e.g., EPA) require method validation for precision, accuracy, and robustness in matrices like soil, water, and biological tissues .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in IPBC’s photostability data across different formulations?

Discrepancies in photostability studies often arise from variations in polymer matrix composition or UV exposure protocols. To address this:

  • Standardize light sources (e.g., xenon arc lamps simulating sunlight).
  • Conduct accelerated aging tests with controlled humidity/temperature.
  • Use X-ray photoelectron spectroscopy (XPS) to analyze polymer-IPBC interfacial interactions. Cross-reference degradation kinetics with microparticle surface area data to identify shielding efficiency thresholds .

Q. What advanced techniques elucidate the mechanistic pathways of IPBC’s UV degradation in treated wood?

Apply time-resolved spectroscopic methods (e.g., transient absorption spectroscopy) to track reactive intermediates (e.g., iodine radicals) during UV exposure. Pair with quantum yield calculations to quantify photolysis rates. For wood-embedded IPBC, use confocal Raman microscopy to map spatial degradation patterns and correlate with lignin interaction effects .

Q. How can computational modeling predict IPBC’s bioaccumulation potential in aquatic ecosystems?

Estimate bioconcentration factors (BCF) using the equation:

logBCF=0.76logP0.23\log BCF = 0.76 \log P - 0.23

where log P (octanol-water partition coefficient) for IPBC is 2.81. Experimental BCF values (e.g., 36) align with moderate bioaccumulation risk. Refine models with molecular dynamics simulations to account for metabolic transformation in fish liver microsomes .

Q. What regulatory data gaps must be addressed for IPBC’s re-evaluation under EPA guidelines?

Current EPA assessments prioritize:

  • Long-term ecotoxicology data (e.g., chronic toxicity to aquatic invertebrates).
  • Field studies on IPBC leaching from treated wood into groundwater.
  • Advanced fate modeling incorporating soil pH and organic matter variability. Submit data on direct photolysis quantum yields and oxidative byproducts to fulfill OECD testing requirements .

Q. Methodological Notes

  • Synthesis Optimization : For IPBC derivatives, use propargyl alcohol and n-butyl isocyanate as precursors, with iodine lithiation for regioselective iodination .
  • Stability Testing : Store IPBC at 2–8°C in airtight, light-protected containers to prevent hydrolytic degradation to butylamine and CO₂ .

Comparison with Similar Compounds

Structural Analogs and Efficacy

IPBC belongs to the iodoalkynyl carbamate family. Key analogs include:

Compound Name Molecular Formula Substituent (R) Primary Applications Efficacy vs. Fungi
IPBC C₈H₁₂INO₂ n-butyl Wood, cosmetics, paints High
3-Iodo-2-propynyl propyl carbamate (IPPC) C₇H₁₀INO₂ propyl Marine antifouling coatings Moderate
4-Iodo-3-butynyl propyl carbamate (IBPC) C₈H₁₂INO₂ propyl Marine antifouling (synergistic with tin compounds) High
3-Iodo-2-propynyl cyclohexyl carbamate (IPCC) C₁₀H₁₄INO₂ cyclohexyl Specialty coatings Low

Key Findings :

  • IPBC and IBPC exhibit superior antifungal activity due to optimal alkyl chain length (butyl/propyl) enhancing membrane penetration .
  • IPPC ’s shorter propyl chain reduces stability in aqueous environments, limiting its use outside marine applications .

Environmental and Toxicological Profiles

Parameter IPBC IPPC IBPC
Soil Half-Life 2.13 hours (nonsterile) Data unavailable Data unavailable
Aquatic Toxicity LC₅₀: 0.12 mg/L (fish) LC₅₀: 0.25 mg/L LC₅₀: 0.18 mg/L
Human Health Risks Skin sensitization Low systemic toxicity Neurotoxic (with tin compounds)

Notable Differences:

  • IPBC degrades rapidly in nonsterile soil via microbial action, whereas IBPC’s persistence increases in marine environments when combined with tributyltin compounds .
  • IPPC’s lower acute toxicity makes it preferable for antifouling paints, but its environmental fate remains understudied .

Regulatory Status

  • IPBC : Approved by the EPA (USA) and ECHA (EU) for wood and cosmetic uses, with strict concentration limits (≤0.1% in cosmetics) .
  • IBPC : Restricted under the International Maritime Organization (IMO) due to tributyltin synergism, which exacerbates aquatic toxicity .
  • IPPC: Limited to non-agricultural applications under EU Biocidal Products Regulation (BPR) .

Research and Development Trends

  • Stability Enhancements : Encapsulation of IPBC in polymer microparticles prevents photodegradation and discoloration, extending its shelf life in paints .
  • Analytical Methods : HPLC using Newcrom R1 columns enables precise quantification of IPBC residues in environmental matrices (LOD: 20 pg/m³ in air) .
  • Synergistic Formulations : IPBC combined with thiabendazole or quaternary ammonium compounds enhances antifungal spectrum while reducing required concentrations .

Preparation Methods

Traditional Synthesis Using Phosgene

The earliest method for IPBC synthesis, as described in Cosmetic Ingredient Review documents, involves a two-step process :

Formation of Propynyl Butylcarbamate

Phosgene (COCl₂) reacts with butylamine and propargyl alcohol to form propynyl butylcarbamate. This step is highly exothermic and requires controlled conditions to prevent decomposition:

Butylamine+Propargyl Alcohol+PhosgenePropynyl Butylcarbamate+HCl\text{Butylamine} + \text{Propargyl Alcohol} + \text{Phosgene} \rightarrow \text{Propynyl Butylcarbamate} + \text{HCl}

While effective, phosgene’s extreme toxicity and environmental risks have driven the development of alternative methods .

Iodination with Iodine Monochloride

The intermediate propynyl butylcarbamate is iodinated using iodine monochloride (ICl), yielding IPBC:

Propynyl Butylcarbamate+IClIPBC\text{Propynyl Butylcarbamate} + \text{ICl} \rightarrow \text{IPBC}

This method achieves moderate yields but faces criticism due to hazardous reagents and the formation of undesirable isomers .

Alternative Methods Avoiding Phosgene

Sodium Bicarbonate-Mediated Synthesis

A Chinese patent (CN107963983A) outlines a phosgene-free approach using sodium bicarbonate and propyne bromide :

  • Step 1 : Reacting sodium bicarbonate (58 kg) with propyne bromide (68 kg) in nitrobenzene at 120–140°C for 36 hours yields 1-hydroxyformic acid-3-propynyl ester (88% yield).

  • Step 2 : The ester reacts with 1-butylamine in dimethoxydimethyl ether under acidic conditions, followed by sodium iodide addition to produce IPBC .

This method eliminates phosgene but requires high temperatures and extended reaction times, posing scalability challenges.

Surfactant-Assisted Aqueous Phase Iodination

Modern patents emphasize aqueous-phase synthesis with surfactants to enhance solubility and reduce byproducts.

Reaction Mechanism

Propynyl butylcarbamate is dispersed in water with a nonionic surfactant (e.g., Merpol HCS) and iodinated using sodium iodide (NaI) and sodium hypochlorite (NaClO) :

Propynyl Butylcarbamate+NaI+NaClOSurfactantIPBC+NaCl+H2O\text{Propynyl Butylcarbamate} + \text{NaI} + \text{NaClO} \xrightarrow{\text{Surfactant}} \text{IPBC} + \text{NaCl} + \text{H}_2\text{O}

The surfactant stabilizes the reaction medium, facilitating efficient iodine transfer.

Optimized Conditions

  • Temperature : Maintained at 0–11°C during iodination to prevent isomerization .

  • pH : Adjusted to 6.6 using organic acids post-reaction to minimize decomposition .

  • Oxidizing Agent : 1.2 moles of NaClO per mole of NaI ensures complete iodination .

Example Protocol :

ParameterValue
Sodium iodide853 kg (50% aqueous solution)
Sodium hypochlorite1,780 kg (13.6% solution)
Surfactant87 kg Merpol HCS
Reaction time90 minutes
Yield93.5%
Purity98.7%

This method achieves high purity by generating I⁺ ions in situ, reducing di-iodinated byproducts to <2% .

Optimization of Reaction Parameters

Temperature Control

Elevated temperatures (>20°C) promote iodine loss and isomerization. Ramping from 0°C to 35–40°C post-reaction improves crystallization without compromising purity .

Solvent Selection

Nitrobenzene and dimethylformamide (DMF) are effective but toxic. Recent methods prioritize water-surfactant systems for safety and cost .

Molar Ratios

A 1:1.2 molar ratio of propynyl butylcarbamate to NaI maximizes iodination efficiency while minimizing excess reagent waste .

Comparative Analysis of Synthesis Methods

MethodReagentsYieldPuritySafety Concerns
Phosgene-Based Phosgene, ICl70–80%95%High toxicity
NaHCO₃-Mediated Propyne bromide, NaHCO₃88%90%High-temperature risks
Surfactant-Assisted NaI, NaClO, surfactant93.5%98.7%Low environmental impact

Properties

IUPAC Name

3-iodoprop-2-ynyl N-butylcarbamate
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InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
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InChI Key

WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)OCC#CI
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Molecular Formula

C8H12INO2
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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DSSTOX Substance ID

DTXSID0028038
Record name 3-Iodo-2-propynyl-N-butylcarbamate
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Molecular Weight

281.09 g/mol
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Physical Description

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB]
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Solubility

In water, 156 mg/L at 20 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Density

1.575 g/mL
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Vapor Pressure

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C
Record name 3-Iodo-2-propynyl butylcarbamate
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Color/Form

Off-white, dull color powder, White, crystalline powder

CAS No.

55406-53-6, 85045-09-6
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Record name 3-Iodo-2-propynylbutylcarbamate
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Record name Iodopropynyl butylcarbamate
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name 3-iodo-2-propynyl butylcarbamate
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name IODOPROPYNYL BUTYLCARBAMATE
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Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Melting Point

66 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

At 5° C., 19.0 g of propargyl butylcarbamate (0.122 mol), 12.2 g of sodium hydroxide (0.305 mol) and 18.5 g of sodium iodide (0.123 mol) are introduced as initial charge in 50 g of water and 48 g of methanol. Chlorine (11.7 g, 0.165 mmol) is then slowly introduced so that the temperature remains below 5° C. When the metered addition is complete, the mixture is stirred at this temperature for 1 h, then slowly heated to room temperature and stirred for 1 hour. After adding 100 g of water, the precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 29.1 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 94.7% (HPLC), polyiodized compounds: <0.1% (HPLC), yield: 80%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

At 8° C., 10.1 g of sodium hydroxide (0.244 mol) and 19.0 g of propargyl butylcarbamate (0.122 mol) are introduced as initial charge in 48 g of methanol and 50 g of water. At this temperature, 15.5 g of iodine (0.061 mol) are added in portions. Chlorine (5.6 g, 0.079 mol) is then slowly introduced into the reaction mixture so that the temperature still remains below 8° C. When the metered addition is complete, the mixture is stirred for 1 h at this temperature and then 105 g of water are added. The precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 28.5 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 95.0% (HPLC), polyiodized compounds: 0.3% (HPLC), yield: 79%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
50 g
Type
solvent
Reaction Step Five
Name
Quantity
105 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Iodo-2-propynyl butylcarbamate
3-Iodo-2-propynyl butylcarbamate
3-Iodo-2-propynyl butylcarbamate
3-Iodo-2-propynyl butylcarbamate
3-Iodo-2-propynyl butylcarbamate
3-Iodo-2-propynyl butylcarbamate

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